

Application of M309 as a Biomarker for Rucaparib Metabolism

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Compound of Interest

Compound Name: Rucaparib metabolite M309

Cat. No.: B15187202

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Application Notes

Introduction

Rucaparib is an oral poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, particularly those with BRCA mutations.[1][2] Understanding the metabolism of Rucaparib is crucial for optimizing its therapeutic efficacy and safety. Rucaparib undergoes extensive metabolism primarily through oxidation, N-demethylation, N-methylation, and glucuronidation, resulting in the formation of several metabolites.[1][3][4] Seven metabolites have been identified in plasma, urine, and feces: M309, M323, M324, M337a, M337b, M337c, and M500.[1][3][4] Among these, M324 is the most abundant, while M309 is a minor metabolite formed via N-demethylation.[3][5] This document outlines the potential application of M309 as a biomarker for Rucaparib metabolism and provides protocols for its analysis.

M309 as a Potential Biomarker

While M324 is the most prevalent metabolite, the quantification of minor metabolites like M309 could provide valuable insights into specific metabolic pathways of Rucaparib. The formation of M309 is a direct result of N-demethylation, a process that can be influenced by inter-individual variability in drug-metabolizing enzymes. Therefore, monitoring M309 levels could potentially

serve as a sensitive indicator of alterations in this specific metabolic route, which might be influenced by genetic polymorphisms, drug-drug interactions, or patient-specific factors.

Current Research and Data Gaps

Currently, public domain data on the quantitative levels of M309 in patient samples and its direct correlation with Rucaparib's pharmacokinetic variability or clinical outcomes are limited. The primary focus of biomarker research for Rucaparib has been on genetic markers such as BRCA1/2 mutations and genomic loss of heterozygosity (LOH) to predict treatment response. [6][7] The biological activity of M309 is also not extensively characterized. Further research is warranted to establish a definitive role for M309 as a predictive biomarker. The protocols provided herein are based on established bioanalytical principles and methodologies for Rucaparib and its major metabolite M324, and would require specific validation for M309.

Quantitative Data Summary

Due to the limited availability of public data specifically for M309, the following tables present a summary of pharmacokinetic parameters for Rucaparib and its major metabolite M324, which can serve as a reference for future studies on M309.

Table 1: Pharmacokinetic Parameters of Rucaparib and M324 in Human Plasma

Parameter	Rucaparib	M324
C _{max,ss} (ng/mL)	1940 (54% CV)	-
AUC _{0-12 h} (h·ng/mL)	16900 (54% CV)	-
T _{max,ss} (h)	1.9	-
Apparent Clearance (L/h)	15.3 to 79.2	-
Plasma Protein Binding	70%	91%

Data from a study in patients with advanced solid tumors at the approved 600 mg BID dose.[3]

CV: Coefficient of Variation

- Data not available

Table 2: Bioanalytical Method Parameters for Rucaparib and M324

Analyte	Matrix	Calibration Range (ng/mL)	LLOQ (ng/mL)	Precision (% CV)	Accuracy (%)
Rucaparib	Plasma	5 - 10,000	5.00	< 9.3	± 6.2
M324	Plasma	1 - 1000	1.00	< 9.3	± 6.2
Rucaparib	Urine	500 - 50,000	500	< 9.3	± 6.2
M324	Urine	500 - 50,000	500	< 9.3	± 6.2

LLOQ: Lower Limit of Quantification.[1]

Experimental Protocols

Protocol 1: Quantification of M309 in Human Plasma by LC-MS/MS (Proposed)

This protocol is a proposed method based on established techniques for Rucaparib and would require full validation according to regulatory guidelines (e.g., FDA, EMA).[8][9][10]

1. Objective: To quantify the concentration of M309 in human plasma.
2. Materials and Reagents:
 - Reference standards for M309 and a suitable stable isotope-labeled internal standard (SIL-IS).
 - Human plasma (with appropriate anticoagulant, e.g., K2EDTA).
 - Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) - LC-MS grade.
 - Water, ultrapure.
 - 96-well collection plates.
3. Sample Preparation (Protein Precipitation):

- Thaw plasma samples at room temperature.
- Vortex mix the plasma samples.
- Pipette 50 μ L of plasma into a 96-well plate.
- Add 10 μ L of SIL-IS working solution (concentration to be optimized).
- Add 200 μ L of ACN containing 0.1% FA to each well to precipitate proteins.
- Vortex mix the plate for 2 minutes.
- Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
- Transfer 100 μ L of the supernatant to a new 96-well plate.
- Add 100 μ L of ultrapure water to the supernatant.
- Vortex mix and inject onto the LC-MS/MS system.

4. LC-MS/MS Conditions (To be optimized):

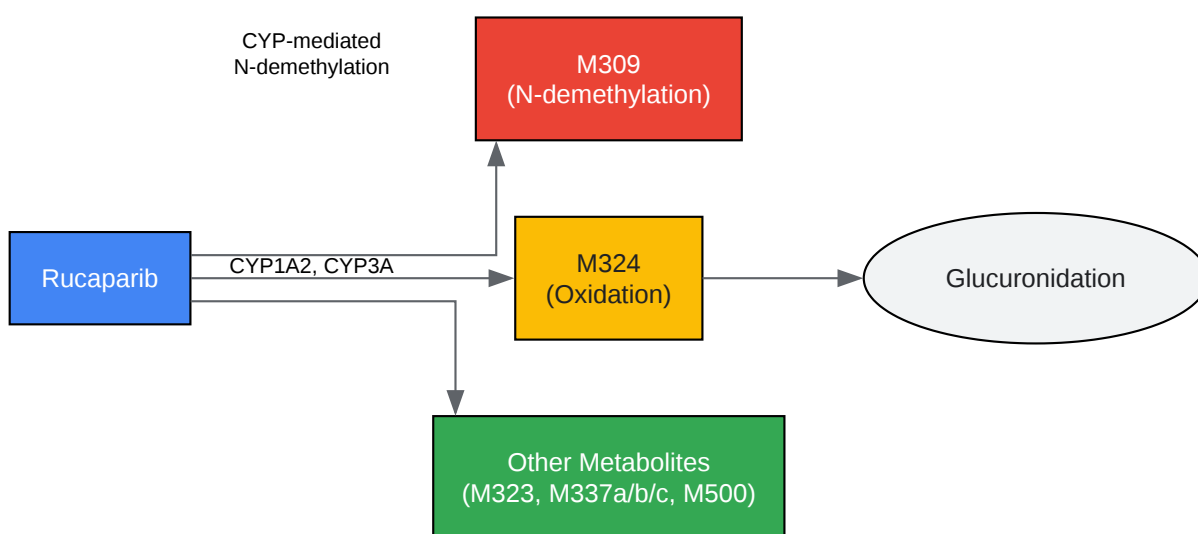
- LC System: UPLC system (e.g., Waters Acquity, Shimadzu Nexera).
- Column: A reverse-phase C18 column (e.g., Waters BEH C18, 1.7 μ m, 2.1 x 50 mm).
- Mobile Phase A: 0.1% FA in water.
- Mobile Phase B: 0.1% FA in ACN.
- Gradient: A linear gradient starting with low %B, increasing to a high %B to elute the analyte, followed by a wash and re-equilibration.
- Flow Rate: 0.4 - 0.6 mL/min.
- Injection Volume: 5 - 10 μ L.
- MS/MS System: A triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent).

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions: Specific precursor-to-product ion transitions for M309 and its SIL-IS need to be determined by infusion of the reference standards.

5. Method Validation: The method must be fully validated for:

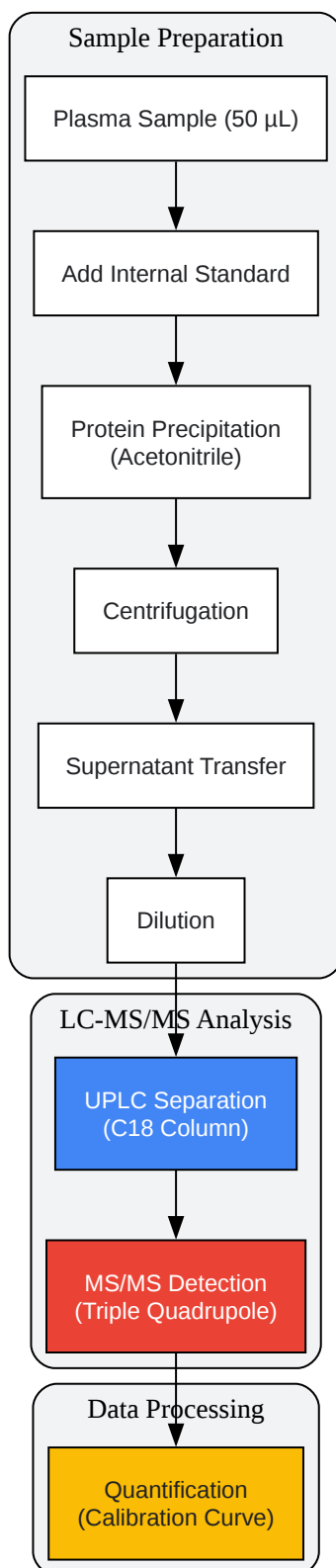
- Selectivity and Specificity
- Linearity and Range
- Accuracy and Precision (intra- and inter-day)
- Lower Limit of Quantification (LLOQ)
- Matrix Effect
- Recovery
- Stability (freeze-thaw, short-term, long-term, stock solution)

Visualizations



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Caption: Simplified metabolic pathway of Rucaparib.



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